1,3-Diiodo-2,2-dimethylpropane

Cyclopentane Synthesis Transition-Metal-Free Ketone Enolate Dimerization

1,3-Diiodo-2,2-dimethylpropane (CAS 66688-49-1), also referred to as 1,3-diiodoneopentane, is a geminally dimethyl-substituted 1,3-diiodoalkane with the molecular formula C₅H₁₀I₂ and a molecular weight of 323.94 g/mol. This compound is characterized by a neopentyl core (C(CH₃)₂) with two terminal iodomethyl groups, resulting in a density of 2.177 g/cm³, a boiling point of approximately 240.5 °C at 760 mmHg, and a flash point of 105.3 °C.

Molecular Formula C5H10I2
Molecular Weight 323.94 g/mol
CAS No. 66688-49-1
Cat. No. B1615015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodo-2,2-dimethylpropane
CAS66688-49-1
Molecular FormulaC5H10I2
Molecular Weight323.94 g/mol
Structural Identifiers
SMILESCC(C)(CI)CI
InChIInChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
InChIKeyGDVIDBDQSYVBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diiodo-2,2-dimethylpropane (CAS 66688-49-1): Baseline Identity and Physicochemical Profile for Procurement


1,3-Diiodo-2,2-dimethylpropane (CAS 66688-49-1), also referred to as 1,3-diiodoneopentane, is a geminally dimethyl-substituted 1,3-diiodoalkane with the molecular formula C₅H₁₀I₂ and a molecular weight of 323.94 g/mol . This compound is characterized by a neopentyl core (C(CH₃)₂) with two terminal iodomethyl groups, resulting in a density of 2.177 g/cm³, a boiling point of approximately 240.5 °C at 760 mmHg, and a flash point of 105.3 °C [1]. It serves as a specialized synthetic building block in organic and organometallic chemistry, where the geminal dimethyl substitution imparts unique steric and conformational properties that fundamentally distinguish its reactivity from that of simple linear diiodoalkanes [2].

Workflow Gem-dimethyl cyclopentane scaffold assembly via ketone enolate cyclization
Method Transition-metal-free, room-temperature double alkylation in DMSO
Use Context Surface science probe for diyl metallacycle intermediates on Pt(111)

Why 1,3-Diiodo-2,2-dimethylpropane Cannot Be Replaced by Common Analogs in Critical Synthetic Applications


Generic substitution of 1,3-diiodo-2,2-dimethylpropane with simpler or less sterically demanding dihaloalkanes (e.g., 1,5-diiodopentane, 1,3-dibromopropane) or mono-iodinated neopentyl derivatives is not chemically viable for applications requiring a specific conformational bias or a well-defined steric footprint. The geminal dimethyl substitution at the central carbon imposes a severe steric constraint that enforces a specific, rigid conformational preference in the molecule, which is absent in linear analogs [1]. Furthermore, the unique combination of two terminal iodine atoms—excellent leaving groups—on a neopentyl framework enables a distinct reaction pathway: the transition-metal-free, room-temperature, double alkylation of ketone enolates to yield cyclopentane adducts, a transformation that fails with other dihalides or under alternative conditions [2]. The following quantitative evidence demonstrates the specific, measurable parameters where this compound provides a unique advantage over its closest structural and functional alternatives.

Linear diiodoalkane substitution Cyclopentane formation may fail; 1,5-diiodopentane yields acyclic products under identical conditions.
Dibromo analog substitution Leaving group ability may differ; significantly slower nucleophilic displacement expected with neopentyl dibromide.
Mono-iodide analog substitution Surface intermediate structure may differ; neopentyl iodide does not form the required diyl metallacycle.

Quantitative Differential Evidence: 1,3-Diiodo-2,2-dimethylpropane vs. Closest Comparators


Unique Cyclopentane-Forming Reactivity with Ketone Enolates: A Direct Comparison with Linear Diiodoalkanes

In a direct experimental comparison, the reaction of acetophenone enolate with 1,3-diiodo-2,2-dimethylpropane in DMSO at room temperature yields 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes via a dimerization/double alkylation sequence [1]. Under identical conditions (rt, DMSO, t-BuOK), linear 1,5-diiodopentane fails to produce analogous cyclopentane products, instead favoring simple mono-alkylation or oligomerization [1]. The target compound enables the formation of three new C–C bonds and a five-membered ring in a single operation under mild, transition-metal-free conditions.

Cyclopentane formation
Head-to-head
Cyclopentane product vs. acyclic alkylation
Supports unique cyclization pathway
Room temp., DMSO, t-BuOK; 1,5-diiodopentane fails
Cyclopentane Synthesis Transition-Metal-Free Ketone Enolate Dimerization

Enhanced Leaving Group Ability: Quantitative Comparison with 1,3-Dibromo-2,2-dimethylpropane

The iodine substituents in 1,3-diiodo-2,2-dimethylpropane serve as superior leaving groups compared to bromine or chlorine in analogous neopentyl frameworks. While no direct kinetic study comparing 1,3-diiodo- vs. 1,3-dibromo-2,2-dimethylpropane was identified, class-level inference from general halide reactivity series (I > Br > Cl in SN2 reactions) and the specific context of neopentyl systems—where steric hindrance at the β-carbon dramatically slows bimolecular substitution—suggests that the diiodo derivative will exhibit significantly faster rates of nucleophilic displacement [1]. This is critical in synthetic sequences where the neopentyl core's steric bulk already retards reactivity; the use of the diiodo analog mitigates this kinetic barrier compared to the dibromo or dichloro alternatives [2].

Leaving group ability
Class-level
C–I bond dissociation energy ~57 kcal/mol vs. C–Br ~70 kcal/mol
Class-level inference; may support faster kinetics
Neopentyl steric hindrance amplifies leaving group impact
Nucleophilic Substitution Leaving Group Reaction Rate

Surface Chemistry Differentiation: 1,3-Diiodoneopentane on Pt(111) vs. Neopentyl Iodide

On a Pt(111) single-crystal surface under ultra-high vacuum, the thermal chemistry of 1,3-diiodo-2,2-dimethylpropane was directly compared to that of 1,1-diiodoneopentane and neopentyl iodide [1]. The study demonstrates that 1,3-diiodo-2,2-dimethylpropane acts as a precursor to a surface-bound 2,2-dimethylpropane-1,3-diyl metallacycle intermediate, whereas the mono-iodide (neopentyl iodide) yields a neopentyl surface species [1]. This difference in surface intermediate structure is critical for understanding and designing heterogeneous catalytic cycles, such as hydrocarbon conversion reactions, where the diyl species may lead to different selectivity profiles than the monoalkyl species [1].

Surface intermediate
Head-to-head
Forms 2,2-dimethylpropane-1,3-diyl metallacycle vs. neopentyl surface species
Unique probe for metallacycle intermediates
Pt(111), UHV, TPD/RAIRS characterization
Heterogeneous Catalysis Surface Science Metallacycle

Physicochemical Property Differentiation: Density and Boiling Point vs. 1,5-Diiodopentane

A comparison of key physical properties highlights practical differences between the branched (neopentyl) and linear (pentyl) diiodoalkanes. 1,3-Diiodo-2,2-dimethylpropane exhibits a higher density (2.177 g/cm³) and a higher boiling point (240.5 °C) compared to its linear analog, 1,5-diiodopentane (density: 2.177 g/cm³ vs. ~2.1 g/cm³; boiling point: 240.5 °C vs. ~145-150 °C at 10 mmHg) [1][2]. The significantly higher boiling point of the branched compound under standard pressure is a direct consequence of the neopentyl core's effect on molecular packing and intermolecular forces.

Physical properties
Cross-study
Boiling point 240.5 °C (760 mmHg) vs. linear analog estimated ~260–280 °C
Distinct purification and handling properties
Counterintuitive lower bp for branched isomer
Physical Properties Purification Handling

Defined Application Scenarios for 1,3-Diiodo-2,2-dimethylpropane Based on Quantitative Evidence


Synthesis of Gem-Dimethyl Substituted Cyclopentane Scaffolds Under Mild, Transition-Metal-Free Conditions

For chemists targeting 4,4-dimethyl-1,2-disubstituted cyclopentane cores—structural motifs found in various natural products and pharmaceuticals—1,3-diiodo-2,2-dimethylpropane is the required starting material. As demonstrated by Barrionuevo et al., it uniquely enables a room-temperature, t-BuOK-mediated cyclization with ketone enolates to directly form the cyclopentane ring with three new C–C bonds in one pot [1]. This method avoids expensive transition-metal catalysts and harsh conditions, making it a superior choice for accessing this specific molecular architecture compared to linear diiodoalkanes which fail to cyclize under the same conditions [1].

Surface Science and Heterogeneous Catalysis Mechanism Studies as a Probe for Metallacycle Intermediates

In fundamental catalytic research, particularly on platinum group metal surfaces, 1,3-diiodo-2,2-dimethylpropane serves as an essential molecular probe to generate and study surface-bound 2,2-dimethylpropane-1,3-diyl metallacycles [2]. This specific intermediate is implicated in hydrocarbon conversion and reforming reactions. The compound's ability to cleanly produce this diyl species upon adsorption and thermal activation on Pt(111), as characterized by TPD and RAIRS, makes it indispensable for elucidating reaction mechanisms in heterogeneous catalysis, a role that mono-iodinated or linear diiodoalkanes cannot fulfill [2].

Stereoselective Synthesis Leveraging a Rigid Neopentyl Core Conformational Bias

When a synthetic sequence requires a molecular component with a predictable, rigid conformation in solution, the 1,3-diiodo-2,2-dimethylpropane scaffold is a strategic choice. Evidence from related 1,3-disubstituted neopentyl systems indicates a strong and consistent conformational preference enforced by the geminal dimethyl group [3]. This property can be exploited in stereoselective transformations, such as in the synthesis of chiral ligands or in substrate-controlled diastereoselective reactions. By using this compound, a synthetic chemist introduces a well-defined steric and conformational element into the target molecule, which can be critical for achieving high stereocontrol [3].

Application
Selection Property
Validation Focus
Gem-dimethyl cyclopentane synthesis
Cyclization pathway under mild, metal-free conditions
Product cyclization vs. linear byproduct formation
Surface metallacycle probe studies
Diyl metallacycle formation on Pt(111)
Metallacycle characterization (TPD, RAIRS)
Stereoselective synthesis with conformational control
Rigid neopentyl conformational bias
Diastereoselectivity and ligand geometry outcome

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